3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one

Description

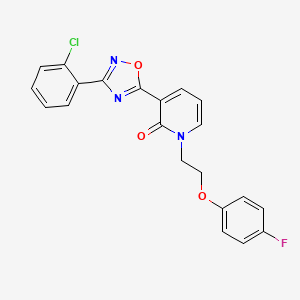

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2-one core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 2-(4-fluorophenoxy)ethyl chain. The oxadiazole moiety is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the fluorophenoxy group may influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenoxy)ethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O3/c22-18-6-2-1-4-16(18)19-24-20(29-25-19)17-5-3-11-26(21(17)27)12-13-28-15-9-7-14(23)8-10-15/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYZVXDGNTVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CCOC4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive examination of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Oxadiazole ring : A five-membered heterocyclic compound known for its pharmacological significance.

- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Fluorophenoxy ethyl moiety : Contributes to the compound's overall stability and bioactivity.

Molecular Formula

- Molecular Weight : 374.84 g/mol

- Chemical Formula : C18H17ClFN3O2

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

The biological activity is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : The compound has been reported to increase the expression levels of pro-apoptotic proteins such as p53, leading to enhanced apoptosis in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antibacterial effects against various pathogens .

- Anti-inflammatory Effects : The oxadiazole scaffold has been linked to anti-inflammatory properties, potentially offering therapeutic avenues for inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, a series of oxadiazole derivatives were synthesized and screened for their anticancer activity. Among them, the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study utilized molecular docking techniques to elucidate binding interactions with target proteins involved in cancer cell proliferation .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound activates apoptotic pathways via caspase activation and modulation of Bcl-2 family proteins. This suggests that it could serve as a lead compound for developing new anticancer agents targeting these pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs identified in the evidence, highlighting differences in substituents, molecular weight, and functional groups:

*Calculated based on molecular formula (C21H16ClFN3O3).

†Estimated from molecular formula.

Key Observations:

Core Heterocycle Variations: The target compound’s pyridin-2-one core differs from the phthalazinone in and the dihydropyridazinone in . Pyridinones are often associated with improved solubility compared to phthalazinones due to reduced aromaticity .

Substituent Effects :

- The 2-chlorophenyl group in the target compound and may enhance π-π stacking with hydrophobic enzyme pockets, whereas the 4-chlorophenyl group in could alter binding orientation due to para-substitution .

- The cyclopropyl-oxadiazole in may improve metabolic stability compared to the target compound’s single oxadiazole ring, as cyclopropane rings resist oxidative degradation .

Molecular Weight and Drug-Likeness: The target compound (~394.8 Da) falls within the acceptable range for oral bioavailability (Rule of Five).

Functional Group Contributions

- 1,2,4-Oxadiazole : Present in all compounds, this heterocycle contributes to rigidity and hydrogen-bond acceptor capacity. The 2-chlorophenyl substitution in the target compound and may enhance selectivity for targets with hydrophobic subpockets .

- Fluorophenoxy Groups: The 4-fluorophenoxyethyl chain in the target compound likely increases lipophilicity (logP) compared to the dimethylisoxazole in , which may improve membrane penetration but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and how can potential twinning or disorder be addressed?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL for refinement . For twinned crystals, employ the TwinRotMat or BASF commands in SHELXL to refine twin laws. Disorder in the 2-chlorophenyl or 4-fluorophenoxy groups can be resolved by splitting atoms into multiple positions with restrained bond distances and angles. Refer to high-resolution data (≤1.0 Å) to minimize overfitting .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Prioritize Sonogashira or Ullmann coupling for the oxadiazole-pyridinone core, as these reactions tolerate halogenated aryl groups. Monitor reaction progress via HPLC-MS to isolate intermediates. Purify via column chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1) to remove unreacted 2-chlorophenyl precursors. Characterize purity using -NMR integration and melting-point analysis .

Q. What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-QTOF-MS and compare fragmentation patterns to the parent compound. Use UV-Vis spectroscopy (λ = 260–300 nm) to track absorbance changes indicative of oxadiazole ring hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s electronic properties and intermolecular interactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic regions. Use Multiwfn to calculate localized orbital locator (LOL) profiles and electron localization function (ELF) to visualize π-π stacking or halogen bonding between the 2-chlorophenyl and pyridinone moieties .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology : Perform dose-response assays (e.g., IC curves) in multiple cell lines (e.g., HEK293, HepG2) with standardized protocols. Use RNA-seq or proteomics to identify differential expression of target proteins (e.g., kinases or GPCRs) linked to the compound’s oxadiazole pharmacophore. Validate via siRNA knockdown or CRISPR-Cas9 editing of candidate genes .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, Cl···π). Replace the 4-fluorophenoxy ethyl group with bulkier substituents (e.g., 3,5-difluorophenoxy) to enhance hydrophobic interactions. Validate docking poses (AutoDock Vina) against target proteins (e.g., COX-2 or PARP1) using the parent compound’s crystal structure as a template .

Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative disease models?

- Methodology : Use transgenic C. elegans or murine models expressing Aβ42 or tauopathy-linked mutations. Treat with the compound (1–10 μM) and assess behavioral outcomes (e.g., thrashing rate, Y-maze performance). Quantify amyloid aggregation via thioflavin-T fluorescence and Western blotting for phosphorylated tau .

Methodological Notes

- Structural Refinement : Always cross-validate SHELXL refinement with residual density maps (e.g., check for R < 5% and wR < 12%) .

- Data Reproducibility : Include internal controls (e.g., cisplatin for cytotoxicity assays) and report values with 95% confidence intervals .

- Computational Workflows : Archive Multiwfn input files and Gaussian log files in public repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.